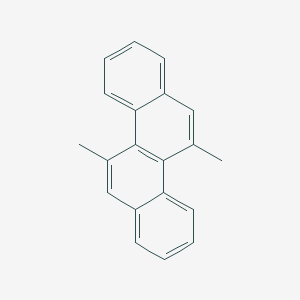
5,11-Dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethylchrysene is an organic compound with the chemical formula C20H16. It is a polycyclic aromatic hydrocarbon (PAH) and is classified as a carcinogen by the International Agency for Research on Cancer (IARC). This compound is widely used in scientific research, particularly in the field of environmental toxicology.
Mécanisme D'action
The mechanism of action of 5,11-Dimethylchrysene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause damage to cellular structures such as DNA and proteins. This damage can lead to mutations and other cellular abnormalities that can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 5,11-Dimethylchrysene can cause a range of biochemical and physiological effects in living organisms. These effects include oxidative stress, inflammation, and DNA damage. In animal studies, exposure to this compound has been shown to cause tumors in various organs including the liver, lung, and skin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,11-Dimethylchrysene in lab experiments is that it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. This makes it a useful tool for studying the effects of 5,11-Dimethylchrysenes on living organisms. However, one limitation is that it is a carcinogen and therefore requires careful handling and disposal to avoid exposure to researchers.
Orientations Futures
There are many future directions for research on 5,11-Dimethylchrysene and other 5,11-Dimethylchrysenes. One area of interest is the development of new methods for detecting and measuring 5,11-Dimethylchrysenes in the environment. Another area of research is the development of new treatments for 5,11-Dimethylchrysene-related diseases such as cancer. Additionally, further studies are needed to fully understand the mechanisms of 5,11-Dimethylchrysene toxicity and to identify ways to prevent or mitigate the harmful effects of these compounds on living organisms.
Méthodes De Synthèse
The synthesis of 5,11-Dimethylchrysene involves the reaction of 1,2,3-trimethylbenzene with maleic anhydride in the presence of a catalyst such as aluminum chloride or boron trifluoride. The resulting product is then further processed to obtain the pure form of 5,11-Dimethylchrysene.
Applications De Recherche Scientifique
5,11-Dimethylchrysene is commonly used in scientific research to study the effects of 5,11-Dimethylchrysenes on living organisms. It is particularly useful in environmental toxicology studies as it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. Scientists use this compound to investigate the mechanisms of 5,11-Dimethylchrysene toxicity and to develop methods for detecting and measuring 5,11-Dimethylchrysenes in the environment.
Propriétés
Numéro CAS |
14207-78-4 |
|---|---|
Nom du produit |
5,11-Dimethylchrysene |
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
5,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3 |
Clé InChI |
XNZPTUHWIUJQKB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
Autres numéros CAS |
14207-78-4 |
Synonymes |
5,11-dimethylchrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



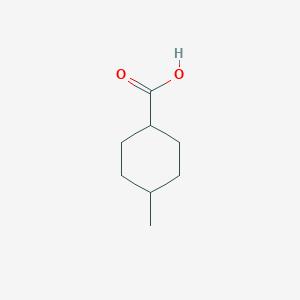
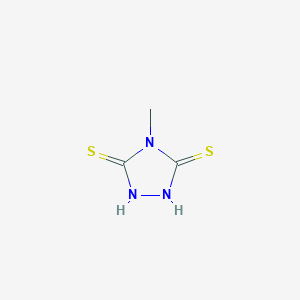
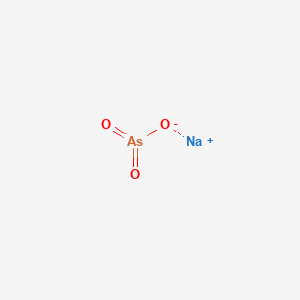
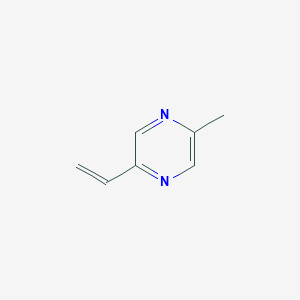
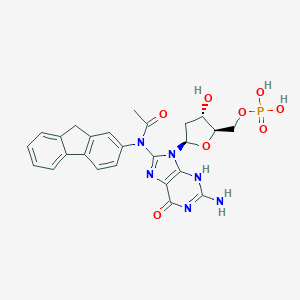
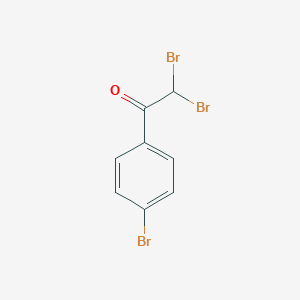
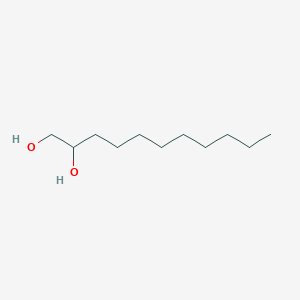
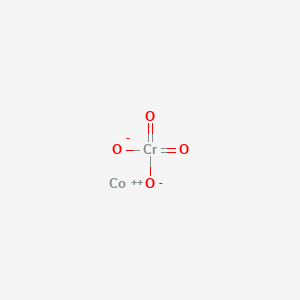
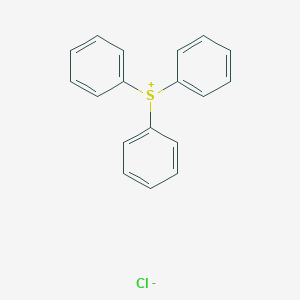
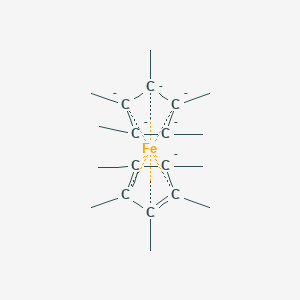
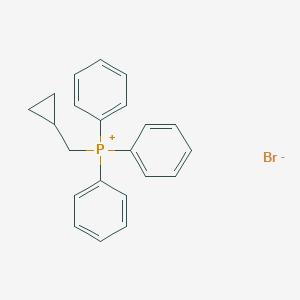

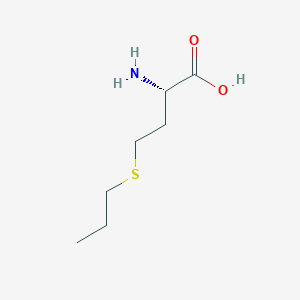
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)